Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-
Description
"Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-" is a synthetic cysteine derivative featuring a pyrrolidinyl-dione core substituted with a 2-methoxyphenyl group. The 2-methoxyphenyl substituent introduces electron-donating properties, influencing solubility and metabolic stability compared to analogs with electron-withdrawing groups (e.g., nitro substituents) .
Properties
CAS No. |
1396966-38-3 |
|---|---|
Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
2-amino-3-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-21-10-5-3-2-4-9(10)16-12(17)6-11(13(16)18)22-7-8(15)14(19)20/h2-5,8,11H,6-7,15H2,1H3,(H,19,20) |
InChI Key |
FADSONIQLNPMBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl chloride. The reaction is carried out in an aqueous buffer, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) at pH 8.0, with tris(2-carboxyethyl)phosphine (TCEP) to prevent cystine formation . The addition of 10% acetonitrile as a co-solvent is necessary to dissolve the diaryliodonium salt used in the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Table 1: Critical Reaction Steps
| Step | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|
| Claisen Condensation | Diethyl oxalate, LDA, THF, -78°C | Ethyl-2,4-dioxo-4-arylbutanoates |
| Cyclization | Hydrazine hydrate, HCl, reflux | Ethyl 5-aryl-1H-pyrazole-3-carboxylates |
| Amide Coupling | , DCC, DMAP | Covalent vinyl sulfone adducts |
Hydrolysis Reactions
The compound exhibits distinct stability under acidic and alkaline conditions:
-
Acid Hydrolysis :
Exposure to 0.2 M sodium citrate buffer (pH 3.25) at 50°C leads to partial cleavage of the pyrrolidinyl ring, forming as a major product . Ethylamine is released as a byproduct. -
Alkaline Hydrolysis :
Treatment with 0.1 N NaOH at 25°C triggers rapid thiazine derivative formation via intramolecular cyclization .
Table 2: Hydrolysis Products
| Condition | Major Product | Byproduct |
|---|---|---|
| Acidic (pH 3.25, 50°C) | Ethylamine | |
| Alkaline (0.1 N NaOH) | Thiazine derivatives | None observed |
Diastereomer Interconversion
The compound exists as diastereoisomers due to the asymmetric center at the pyrrolidinyl sulfur. Chromatographic separation at pH 3.25 reveals interconversion between forms under mild heating (50°C for 2 hours) . This equilibrium is pH-dependent and critical for its biochemical interactions.
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, releasing methoxyphenyl fragments.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the methoxy group, forming quinone-like byproducts .
Comparative Reactivity
The methoxyphenyl group confers distinct reactivity compared to analogs (e.g., bromophenyl derivatives):
Scientific Research Applications
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various cellular pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrolidinyl-Dione Derivatives
Key Comparison: Substituent Effects on Reactivity and Bioactivity
- Synthetic Pathways: Both compounds likely form via conjugate addition of thiol-containing residues (e.g., cysteine) to maleimide intermediates.
- Electronic Properties : The 2-methoxyphenyl group enhances electron density on the pyrrolidinyl ring, possibly increasing stability under oxidative conditions compared to nitro-substituted analogs .
Piperazine Derivatives with 2-Methoxyphenyl Groups
Key Comparison: Heterocyclic Core Influence
- Structural Divergence : The piperazine core in HBK compounds enables flexible binding to neurotransmitter receptors, while the rigid pyrrolidinyl-dione core in the target compound may favor interactions with enzymatic active sites .
- Functional Groups : Both classes share a 2-methoxyphenyl group, which improves membrane permeability. However, the thioether linkage in the cysteine derivative introduces distinct redox sensitivity .
Chalcone/Flavonoid Derivatives
Key Comparison: Pharmacophore Design
- Core Flexibility : Chalcone derivatives utilize α,β-unsaturated ketones for Michael addition reactivity, whereas the pyrrolidinyl-dione core in the target compound offers a pre-organized scaffold for targeted interactions .
- Biological Targets : Chalcones often modulate oxidative stress pathways, while the cysteine derivative’s dione moiety may chelate metal ions in enzymatic active sites .
Thiophene/Pyridinone Derivatives
Key Comparison: Heterocyclic Reactivity
- Applications: Pyridinones like fluridone target plant-specific enzymes, whereas the cysteine derivative’s thioether group may favor interactions with mammalian proteases or oxidoreductases .
Biological Activity
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- (CAS No. 1396966-38-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₂O₅S
- Molecular Weight : 324.3522 g/mol
Cysteine plays a critical role in various biological processes, primarily through its function as a precursor to glutathione, an essential antioxidant. The specific compound is believed to influence several metabolic pathways:
- Cysteine Dioxygenase Activity : Cysteine dioxygenase catalyzes the oxidation of cysteine to cysteine sulfinic acid, which is crucial for maintaining intracellular cysteine levels and regulating redox status in cells . This enzymatic activity may be enhanced by the presence of the methoxyphenyl group in the compound.
- Antioxidant Properties : The incorporation of methoxyphenyl may enhance the antioxidant capacity of cysteine derivatives, potentially leading to protective effects against oxidative stress-related diseases.
Antioxidant Effects
Research indicates that compounds similar to cysteine derivatives can exhibit significant antioxidant properties. For instance, studies have shown that modifications to cysteine can enhance its ability to scavenge free radicals and reduce oxidative damage .
Cytotoxicity and Apoptosis
A study examining related compounds found that certain cysteine derivatives can induce apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways involved in cell survival and death . The specific compound's ability to influence these pathways warrants further investigation.
Case Studies
- Cancer Research : In a study focusing on tumor cell lines, cysteine derivatives were shown to inhibit cell proliferation and induce apoptosis. The mechanism was linked to increased oxidative stress within the cancer cells, highlighting the potential for therapeutic applications in oncology .
- Neuroprotective Effects : Another study explored the neuroprotective effects of cysteine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
